molecular formula C15H12FN B12826910 4-Fluoro-7-methyl-2-phenyl-1H-indole

4-Fluoro-7-methyl-2-phenyl-1H-indole

Cat. No.: B12826910
M. Wt: 225.26 g/mol
InChI Key: OUNGUDUOOKOEBF-UHFFFAOYSA-N
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Description

4-Fluoro-7-methyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4th position, a methyl group at the 7th position, and a phenyl group at the 2nd position of the indole ring. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-methyl-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7-methyl-2-phenyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce various hydrogenated indole derivatives .

Scientific Research Applications

4-Fluoro-7-methyl-2-phenyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenyl and methyl groups can influence its overall pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-phenyl-1H-indole: Lacks the methyl group at the 7th position.

    7-Methyl-2-phenyl-1H-indole: Lacks the fluorine atom at the 4th position.

    2-Phenyl-1H-indole: Lacks both the fluorine atom and the methyl group.

Uniqueness

4-Fluoro-7-methyl-2-phenyl-1H-indole is unique due to the combined presence of the fluorine atom, methyl group, and phenyl group, which can result in distinct chemical and biological properties compared to its analogs. These substitutions can enhance its stability, reactivity, and potential biological activities .

Properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

4-fluoro-7-methyl-2-phenyl-1H-indole

InChI

InChI=1S/C15H12FN/c1-10-7-8-13(16)12-9-14(17-15(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

OUNGUDUOOKOEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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